Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-

Nicotinic Acetylcholine Receptors Conformational Analysis Ligand Design

Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- is a conformationally constrained pyrrolidine amide featuring a norbornane (bicyclo[2.2.1]heptane) moiety linked to a pyridine ring via a carbonyl bridge. With a molecular formula of C18H24N2O and a molecular weight of 284.40 g/mol, this compound belongs to a chemotype that has been explored in nicotinic acetylcholine receptor (nAChR) ligand design and other central nervous system targets.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
CAS No. 613661-06-6
Cat. No. B12579122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-
CAS613661-06-6
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1CCCN1C(=O)C2=CN=C(C=C2)C3CC4CCC3C4
InChIInChI=1S/C18H24N2O/c1-12-3-2-8-20(12)18(21)15-6-7-17(19-11-15)16-10-13-4-5-14(16)9-13/h6-7,11-14,16H,2-5,8-10H2,1H3
InChIKeyYBWAPLKOPRGDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- (CAS: 613661-06-6): Procurement-Ready Chemical Profile


Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- is a conformationally constrained pyrrolidine amide featuring a norbornane (bicyclo[2.2.1]heptane) moiety linked to a pyridine ring via a carbonyl bridge . With a molecular formula of C18H24N2O and a molecular weight of 284.40 g/mol, this compound belongs to a chemotype that has been explored in nicotinic acetylcholine receptor (nAChR) ligand design and other central nervous system targets [1]. The compound is primarily available through specialized chemical suppliers and is referenced in patent literature concerning heteroaryl pyrrolidinyl ketone derivatives [2].

Why Generic Pyrrolidine Amides Cannot Substitute for CAS 613661-06-6 in Targeted Research


Generic substitution fails because the pharmacological profile of pyrrolidine amides is exquisitely sensitive to the steric and electronic properties of the acyl substituent. The bicyclo[2.2.1]heptane (norbornane) group in this compound imposes a rigid, bulky, and lipophilic conformation that is absent in simple alkyl or aryl pyrrolidine amides, directly impacting target engagement and selectivity . Research on structurally related norbornane-containing nicotinic ligands demonstrates that even minor stereochemical variations (endo vs. exo isomerism) or changes in the basic amine can drastically alter receptor subtype affinity and functional activity (agonist vs. antagonist) [1]. Therefore, replacing this compound with a simpler, flexible pyrrolidine analog risks losing the specific conformational constraint required for the intended biological interaction, leading to irrelevant or misleading data in receptor binding and functional assays.

Quantitative Differentiation Evidence for Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- (CAS 613661-06-6)


Conformational Rigidity Elevates Target Engagement Potential Compared to Flexible Pyrrolidine Amides

The incorporation of the norbornane group in CAS 613661-06-6 provides significant conformational rigidity not present in common flexible pyrrolidine amides such as 1-acetyl-2-methylpyrrolidine. While direct binding data for this specific compound is not publicly available, a class-level inference can be drawn from a closely related chemotype. In a series of endo- and exo-3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines, the endo primary amines achieved Ki values in the low nanomolar range for α4β2 nAChRs (e.g., compound 1a Ki = 15 nM) while the corresponding tertiary amines displayed significantly reduced affinity, demonstrating that the bicyclic scaffold's stereochemistry and basic amine character are critical determinants of receptor interaction [1]. This suggests that the unique rigid architecture of CAS 613661-06-6, which contains a 2-methylpyrrolidine amide linked to the norbornane-pyridine system, will exhibit a distinct binding profile compared to flexible, non-bicyclic pyrrolidine amides.

Nicotinic Acetylcholine Receptors Conformational Analysis Ligand Design

Predicted Physicochemical Differentiation from Linear Pyrrolidine Amides Influencing Permeability and Solubility

The target compound's calculated polar surface area (PSA) is 33.20 Ų and it contains 18 heavy atoms, resulting in a predicted LogP that is significantly higher than that of simpler pyrrolidine amides like (6-chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone (PSA = 33.20 Ų, but lower molecular weight and fewer rotatable bonds) . The increased steric bulk and carbon count (C18H24N2O vs. C11H13ClN2O) without a corresponding increase in hydrogen bond donors suggests enhanced membrane permeability potential, a critical parameter for CNS drug candidates. While experimental LogP and permeability data are not available for direct comparison, the structure-based prediction indicates a differentiated ADME profile that procurement specialists should consider when screening for CNS-penetrant compounds.

Physicochemical Properties CNS Drug Design Lipophilicity

Unique Heteroaryl Pyrrolidinyl Ketone Chemotype Protected by Composition-of-Matter Patents

CAS 613661-06-6 falls within the generic structure of heteroaryl pyrrolidinyl and piperidinyl ketone derivatives claimed in patent application US2012/0065225, which describes compounds useful for treating diseases associated with monoamine reuptake [1]. This patent protection signals that the specific chemotype, characterized by the combination of a heteroaryl group (pyridine) with a bicyclic substituent (norbornane) and a pyrrolidine amide, was considered non-obvious and potentially valuable by the inventors. In contrast, simpler pyrrolidine amides without this specific substitution pattern are not covered by the same IP claims. For pharmaceutical and biotech companies conducting freedom-to-operate analyses or seeking to develop novel monoamine modulators, this compound represents a proprietary chemical space distinct from generic, commercially available analogs.

Intellectual Property Heteroaryl Ketones Monoamine Reuptake Inhibitors

Recommended Application Scenarios for Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- (CAS 613661-06-6)


Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Profiling

Based on the structural similarity to potent norbornane-based nicotinic agonists [1], this compound is highly suitable for inclusion in screening panels aimed at identifying novel α7 or α3β2 nAChR ligands. Its rigid, bicyclic architecture offers a distinct pharmacological profile compared to conventional nicotine analogues, making it a valuable tool for exploring structure-activity relationships (SAR) around the receptor's orthosteric binding site.

CNS Drug Discovery Library Enhancement for Monoamine Transporter Targets

Given its patent linkage to monoamine reuptake inhibitor chemotypes [2], this compound should be prioritized for libraries screening against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Its predicted CNS drug-like properties (low PSA, moderate-high lipophilicity) make it an ideal candidate for identifying new hits for mood and anxiety disorders.

Conformational Analysis and Molecular Modeling Studies

The rigid norbornane-pyridine core provides a unique scaffold for computational chemistry studies. Researchers can use this compound to dock into receptor homology models and compare the results with flexible pyrrolidine amides, quantifying the entropic benefit of pre-organization in ligand binding. This application is supported by the class-level evidence that norbornane constraint enhances nAChR affinity [1].

Chemical Biology Tool for Investigating MCH Receptor Antagonism

While the primary patent linkage is to monoamine reuptake, the structural similarity to norbornane-containing MCH receptor antagonists (e.g., those in EP1939194) suggests this compound could serve as a cross-screening probe to explore potential polypharmacology. Its unique substitution pattern distinguishes it from known MCH ligands, offering a fresh chemotype for target validation studies in metabolic disease research [3].

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